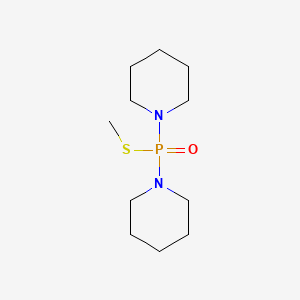
9H-Carbazole, methylnitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, methylnitro- is a derivative of 9H-carbazole, an aromatic heterocyclic organic compound. Carbazole compounds are known for their versatile biological activities and applications in various fields such as pharmaceuticals, optoelectronics, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives typically involves the functionalization of the carbazole core. One common method is the nitration of 9H-carbazole, followed by methylation. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of 9H-carbazole derivatives often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: 9H-Carbazole derivatives can undergo oxidation reactions to form hydroxylated products.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, methylnitro- and its derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-carbazole, methylnitro- involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene: Another biaryl compound with similar structural features but different biological activities.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity and applications.
Uniqueness: 9H-Carbazole, methylnitro- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methylnitro substitution pattern allows for targeted modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
116232-63-4 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-methyl-9-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14(13(9)11)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
YSJVNCYRECEMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3N2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
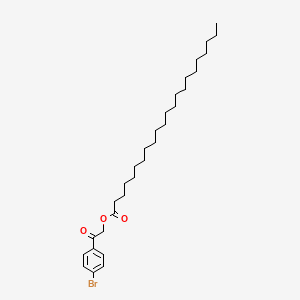

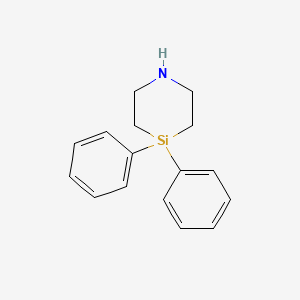

![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
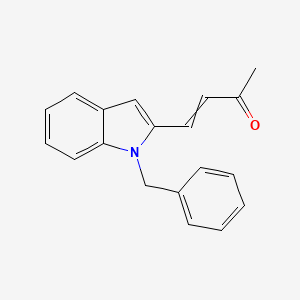

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
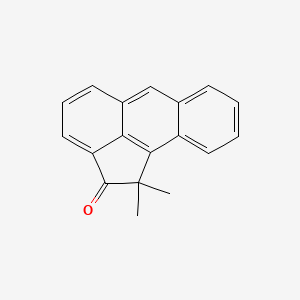
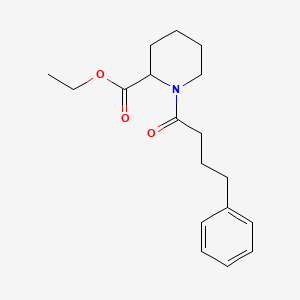
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)

